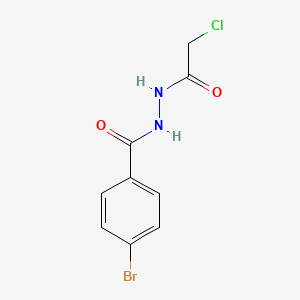

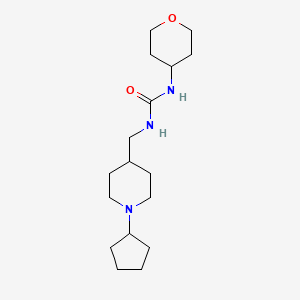

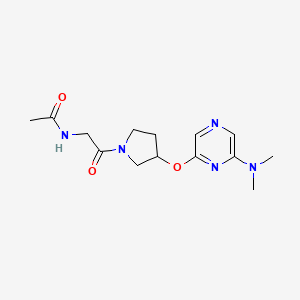

![molecular formula C18H15ClN4O2S B2620110 1-烯丙基-3-((3-氯苯基)磺酰基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉 CAS No. 847369-23-7](/img/structure/B2620110.png)

1-烯丙基-3-((3-氯苯基)磺酰基)-2,3-二氢-1H-咪唑并[4,5-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Allyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoxaline derivative that has been synthesized using a specific method.

科学研究应用

Thermal Hazard Evaluation and Risk Assessment

This compound has been studied for its thermal decomposition properties . The thermal decomposition peculiarities of 1-allyl-3-methylimidazole nitrate ionic liquid were systematically analyzed . This study lays a theoretical foundation for the safe application and the formulation of corresponding safety protection measures .

Use in Batteries

Imidazole ionic liquids, such as this compound, have broad application prospects in batteries . Researching the thermal decomposition features of these liquids holds paramount importance for their application in battery electrolyte .

Use in Synthesis

Allyl sulfones, such as this compound, have unique potential as rare 1,1-dipole synthons . They can be used in target-oriented syntheses, especially due to their branch-selective allylic substitution .

Use in Protein Modification

Allyl sulfones offer the combination of up to three different functionalities at a single site in a modular fashion . This allows for access to customized bioconjugates by attaching a chromophore and a purification tag in a single step by simply adjusting the pH .

Use in Cobalt-Catalyzed Allylic Substitution

This compound has been identified as a versatile linchpin for both base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution . The sequential transformations allow for highly regioselective access to branched allylic substitution products with a variety of aliphatic side chains .

Use in Pyrolysis

The pyrolysis of this compound forms flammable gas, toxic gas, and asphyxiating gas . This information is crucial for understanding the safety measures needed when handling this compound .

属性

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S/c1-2-10-22-12-23(26(24,25)14-7-5-6-13(19)11-14)18-17(22)20-15-8-3-4-9-16(15)21-18/h2-9,11H,1,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKYPAFEZAKYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

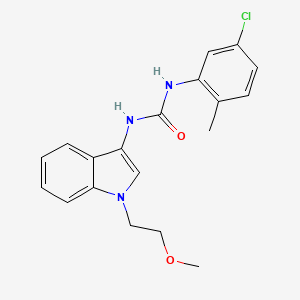

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)

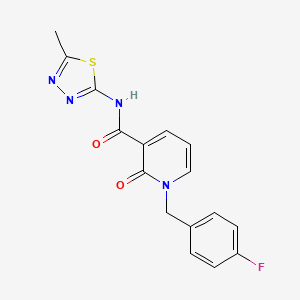

![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)

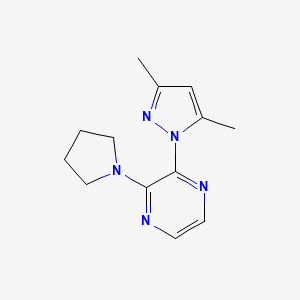

![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)

![3-[2-Oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2620048.png)